molecular formula C26H31N3OS B12380287 Hsp70-Bim Inhibitor S1g-10

Hsp70-Bim Inhibitor S1g-10

Cat. No.: B12380287
M. Wt: 433.6 g/mol
InChI Key: CFZOZLLGYXBIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S1g-10 is a synthetic small molecule known for its role as an inhibitor of the interaction between heat shock protein 70 (Hsp70) and Bcl-2-interacting mediator of cell death (Bim). This compound has shown significant antitumor activity, particularly in chronic myeloid leukemia cells . The molecular formula of S1g-10 is C26H31N3OS, and it has a molecular weight of 433.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S1g-10 involves the optimization of 1-oxo-1H-phenalene-2,3-dicarbonitrile analogues. The synthetic route typically includes the following steps:

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of S1g-10 on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

S1g-10 primarily undergoes reactions that involve its functional groups. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are analogues of S1g-10 with varying degrees of inhibitory activity against Hsp70-Bim interaction .

Mechanism of Action

S1g-10 exerts its effects by specifically inhibiting the interaction between Hsp70 and Bim. This inhibition disrupts the stabilization of oncogenic proteins and promotes apoptosis in cancer cells. The key molecular targets include the binding sites on Hsp70 and Bim, with critical residues such as TYR-149, THR-222, ALA-223, and GLY-224 playing significant roles in the binding mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of S1g-10

S1g-10 stands out due to its potent inhibitory activity against Hsp70-Bim interaction and its significant antitumor activity in chronic myeloid leukemia cells. Its unique structure and functional groups contribute to its effectiveness and specificity .

Properties

Molecular Formula

C26H31N3OS

Molecular Weight

433.6 g/mol

IUPAC Name

6-cyclohexylsulfanyl-3-[2-(diethylamino)ethylamino]-1-oxophenalene-2-carbonitrile

InChI

InChI=1S/C26H31N3OS/c1-3-29(4-2)16-15-28-25-20-13-14-23(31-18-9-6-5-7-10-18)19-11-8-12-21(24(19)20)26(30)22(25)17-27/h8,11-14,18,28H,3-7,9-10,15-16H2,1-2H3

InChI Key

CFZOZLLGYXBIOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(C(=O)C2=CC=CC3=C(C=CC1=C32)SC4CCCCC4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.